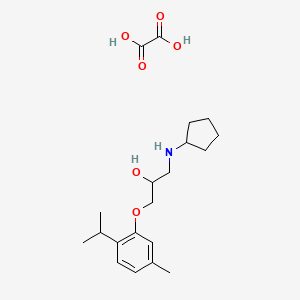![molecular formula C17H24ClNO3 B3008175 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide CAS No. 2034450-39-8](/img/structure/B3008175.png)
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and an oxan-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of the chlorophenyl intermediate. This intermediate is then reacted with other reagents to introduce the hydroxy and oxan-4-yl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for studying enzyme mechanisms and other biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The hydroxy and oxan-4-yl groups can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
- 3-(4-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
- 3-(3-bromophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the chlorophenyl group, hydroxy group, and oxan-4-yl group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c18-15-3-1-2-13(12-15)4-5-17(21)19-9-6-16(20)14-7-10-22-11-8-14/h1-3,12,14,16,20H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXLBJJMYTBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B3008098.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)


![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)


![4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)


![N-(2,4-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3008115.png)
